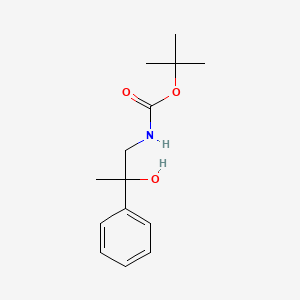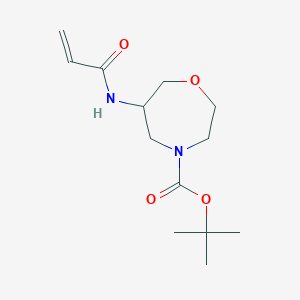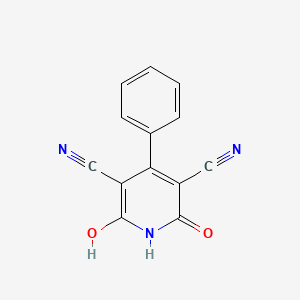
6-Hydroxy-2-oxo-4-phenyl-1,2-dihydro-pyridine-3,5-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Hydroxy-2-oxo-4-phenyl-1,2-dihydro-pyridine-3,5-dicarbonitrile, also known as HOPDC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. HOPDC is a pyridine derivative that has been synthesized through various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Additionally, we will list as many future directions for research on HOPDC as possible.
作用機序
The mechanism of action of 6-Hydroxy-2-oxo-4-phenyl-1,2-dihydro-pyridine-3,5-dicarbonitrile is not fully understood, but studies have suggested that it may act by inhibiting the activity of enzymes involved in cell proliferation and survival, such as topoisomerase II and DNA polymerase. Additionally, this compound has been shown to induce oxidative stress in cancer cells, leading to DNA damage and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit cytotoxic activity against cancer cells, but it has also been reported to have other biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter. Additionally, this compound has been reported to exhibit antioxidant activity, which may be beneficial in the treatment of various diseases.
実験室実験の利点と制限
One advantage of using 6-Hydroxy-2-oxo-4-phenyl-1,2-dihydro-pyridine-3,5-dicarbonitrile in lab experiments is its potential as a cytotoxic agent against cancer cells. Additionally, this compound is relatively easy to synthesize and can be obtained in high yields. However, one limitation of using this compound in lab experiments is its low solubility in water, which may limit its use in certain assays.
将来の方向性
There are many potential future directions for research on 6-Hydroxy-2-oxo-4-phenyl-1,2-dihydro-pyridine-3,5-dicarbonitrile. One area of research could focus on the development of novel this compound derivatives with improved solubility and cytotoxic activity against cancer cells. Additionally, further studies could investigate the mechanism of action of this compound and its effects on various enzymes and pathways involved in cell proliferation and survival. Finally, research could explore the potential use of this compound in combination with other anticancer drugs to enhance its therapeutic efficacy.
合成法
6-Hydroxy-2-oxo-4-phenyl-1,2-dihydro-pyridine-3,5-dicarbonitrile can be synthesized through various methods, including the reaction of 2-cyano-3-phenylacrylonitrile with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to form 6-hydroxy-2-oxo-4-phenyl-1,2-dihydro-pyridine-3-carbonitrile. The resulting compound can then be reacted with malononitrile in the presence of a base, such as potassium carbonate, to form this compound. Other methods of synthesizing this compound have also been reported in the literature.
科学的研究の応用
6-Hydroxy-2-oxo-4-phenyl-1,2-dihydro-pyridine-3,5-dicarbonitrile has shown potential applications in the field of medicine, particularly in the treatment of cancer. Studies have shown that this compound exhibits cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. These findings suggest that this compound may be a promising candidate for the development of anticancer drugs.
特性
IUPAC Name |
2-hydroxy-6-oxo-4-phenyl-1H-pyridine-3,5-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7N3O2/c14-6-9-11(8-4-2-1-3-5-8)10(7-15)13(18)16-12(9)17/h1-5H,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGBNBNLDRGBEKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NC(=C2C#N)O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
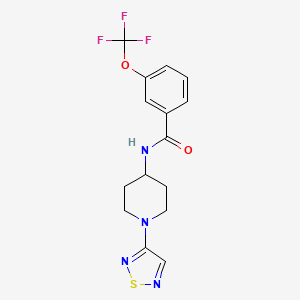
![7-(2-Benzoxazol-2-ylthioethyl)-3-methyl-8-[4-benzylpiperazinyl]-1,3,7-trihydro purine-2,6-dione](/img/no-structure.png)


![2-cyclohexyl-7-(2,5-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2830481.png)
![3-ethyl-1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepin-2-one](/img/structure/B2830482.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2830485.png)
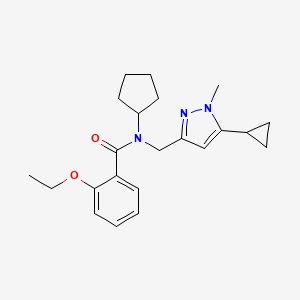
![N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-ethylbenzo[d]thiazole-6-carboxamide](/img/structure/B2830490.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)furan-3-carboxamide](/img/structure/B2830493.png)
